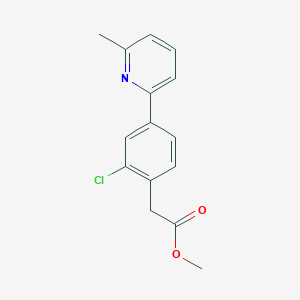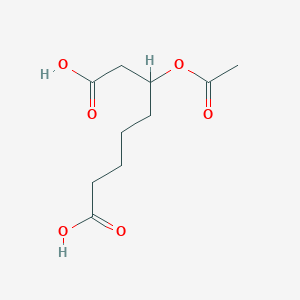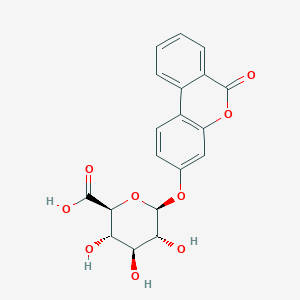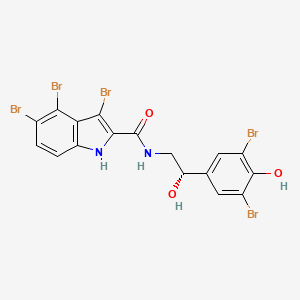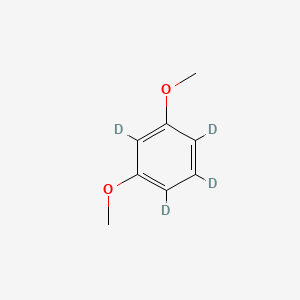
1,3-Dimethoxybenzene-2,4,5,6-d4
概要
説明
“1,3-Dimethoxybenzene-2,4,5,6-d4” is a chemical compound with the molecular formula C8H10O2 . It is a variant of 1,3-Dimethoxybenzene, where four of the hydrogen atoms are replaced by deuterium . The CAS number for this compound is 362049-44-3 .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethoxybenzene-2,4,5,6-d4” consists of a benzene ring with two methoxy groups attached at the 1 and 3 positions . Four of the hydrogen atoms in the benzene ring are replaced by deuterium .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dimethoxybenzene-2,4,5,6-d4” is 142.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally .
科学的研究の応用
Synthesis of Novel Oxathiane Spiroketal Donors
This compound has been used in the synthesis of novel oxathiane spiroketal donors . These donors have been synthesized and activated via an umpolung S-arylation strategy .
Formation of Pi- and O-ylidic Complexes
1,3-Dimethoxybenzene-2,4,5,6-d4 forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . This interaction is significant in the field of organic chemistry.
Gas Phase Ion Energetics Data Analysis
The compound is used in the analysis of gas phase ion energetics data . This includes the determination of ionization energy and appearance energy determinations .
Mass Spectrum Analysis
1,3-Dimethoxybenzene-2,4,5,6-d4 is used in mass spectrum analysis . This includes electron ionization mass spectrometry .
Gas Chromatography
The compound is used in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
将来の方向性
特性
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybenzene-2,4,5,6-d4 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


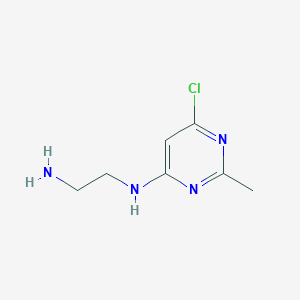
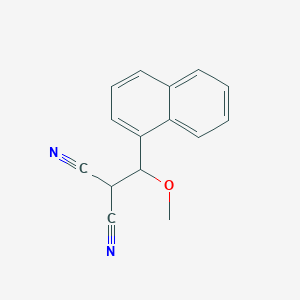
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
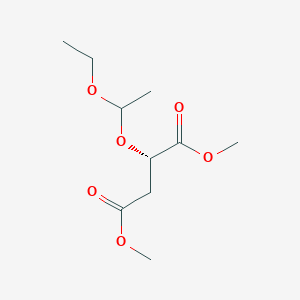
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
